molecular formula C79H125N23O22 B612385 Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt CAS No. 343268-91-7

Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt

Cat. No. B612385
M. Wt: 1749
InChI Key: JPRBZUXULYLVPJ-HYNYKCRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orexin A (17-33) is a selective OX1 antagonist . Truncation studies have led to OXA (17-33) as the shortest active peptide known to date with a 23-fold selectivity for OX1 over OX2 . The native orexins A and B do not show distinct receptor selectivity . Both OX receptors are involved in energy homeostasis and the sleep/wake cycle .


Molecular Structure Analysis

The molecular weight of Orexin A (17-33) is 1749 . The chemical formula is C₇₉H₁₂₅N₂₃O₂₂ .


Physical And Chemical Properties Analysis

The salt form of Orexin A (17-33) is Trifluoroacetate . The molecular weight is 1749 and the chemical formula is C₇₉H₁₂₅N₂₃O₂₂ . It should be stored at a temperature less than -15°C .

Scientific Research Applications

  • Gastrointestinal Physiology : Orexin A, a potent stimulator of food consumption and gastric acid secretion, has been studied for its role in gastrointestinal physiology. The intact disulfide bonds in orexin A are crucial for stimulating gastric acid secretion via OX1 receptor activation (Okumura et al., 2001).

  • Neuronal Calcium Concentration : Orexin A affects neuronal activities, as seen in the nucleus accumbens, by modulating cytosolic calcium concentration in a dose-dependent manner, mediated by orexin receptors OX1 and OX2 (Barr et al., 2021).

  • Structure-Activity Relationship Studies : The shortest active peptide of orexin, OXA (17-33), has been identified with significant selectivity for the OX1 receptor over OX2. Studies have highlighted the importance of specific amino acids in its agonist properties (German et al., 2013).

  • Sleep Disorders : Orexin receptor antagonists are being developed for treating insomnia, emphasizing the importance of orexins in sleep regulation. This research has led to the FDA approval of the first-in-class dual orexin receptor antagonist for insomnia treatment (Roecker et al., 2016).

  • Autonomic Control : Orexin-A influences the autonomic nervous system, impacting cardiovascular and metabolic regulation, as well as sleep and arousal states. It activates specific pathways in nucleus tractus solitarius neurons, mediated by G-protein-coupled receptors (Yang et al., 2003).

  • Pain Regulation : Orexin A and B have been implicated in antinociception at both spinal and supraspinal levels, influencing the pain regulation system. Orexin A's antinociceptive effect is mainly mediated through OX1 receptors and is opioid-independent (Chiou et al., 2010).

  • Narcolepsy and Obesity : Orexin neurons play roles in vigilance states and energy homeostasis, as evidenced in transgenic mice with ablated orexin neurons showing narcolepsy, hypophagia, and obesity (Hara et al., 2001).

  • Feeding Behavior : Orexin-A and orexin-B have been compared with other neuropeptides like neuropeptide Y, melanin-concentrating hormone, and galanin for their orexigenic effect, contributing to the understanding of appetite regulation (Edwards et al., 1999).

  • Arousal and Attentional State : Orexin A's role in modulating arousal state was studied, showing its impact on increasing cell firing in the locus coeruleus, a key modulator of attentional state, and influencing neuroendocrine function (Hagan et al., 1999).

  • Lipolysis and Autonomic Nerve Activity : Orexin-A's influence on renal sympathetic nerve activity and lipolysis, demonstrating its regulatory role in lipid metabolism and autonomic nerve activity innervating white adipose tissue (Shen et al., 2008).

  • Neuroinflammation in Autoimmune Encephalomyelitis : Peripheral administration of orexin A in mice has shown to ameliorate experimental autoimmune encephalomyelitis by reducing neuroinflammation and protecting against demyelination, astrogliosis, and microglial activation (Becquet et al., 2019).

  • Narcolepsy in Orexin Knockout Mice : Studies on orexin knockout mice have provided insights into the pathophysiology of narcolepsy, a sleep disorder characterized by REM sleep dysregulation (Chemelli et al., 1999).

  • Brain Orexin Distribution and Regulation : The distribution of orexin in rat brain and its regulation upon fasting was studied, suggesting a role in feeding behavior and neuromodulation (Mondal et al., 1999).

  • Molecular Mechanism and Therapeutic Potential : Orexin/receptor pathways have been explored for their roles in neurological diseases, emphasizing their potential as therapeutic targets for disorders such as narcolepsy, depression, ischemic stroke, and Alzheimer's disease (Wang et al., 2018).

  • Energy Metabolism and Body Weight : The impact of orexin-A treatment on food intake, energy metabolism, and body weight in mice has been investigated, highlighting its influence on energy homeostasis (Blais et al., 2017).

  • Neuropsychiatric Disorders : The role of orexins in various neuropsychiatric disorders, including addiction, depression, and anxiety, has been studied, demonstrating the significance of the orexin system in these conditions (Chen et al., 2015).

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRBZUXULYLVPJ-HYNYKCRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H125N23O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.